molecular formula C9H15ClO2 B2660196 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane CAS No. 1823377-09-8

2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane

Cat. No. B2660196
CAS RN: 1823377-09-8
M. Wt: 190.67
InChI Key: WZHUWUXPLOSZLR-UHFFFAOYSA-N
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Description

The compound “2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane” is a type of organic compound known as a spiro compound . Spiro compounds are typically cyclic organic compounds that have two rings sharing a single atom . The “dioxaspiro” part of the name suggests that the compound contains a spiro junction involving an oxygen atom .


Molecular Structure Analysis

The structure of “this compound” would likely involve a spiro junction, which is a single atom that is a member of two rings . The “4.4” in the name suggests that the two rings connected at the spiro junction each contain four atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. In general, alkanes are nonpolar and insoluble in water, but soluble in nonpolar and slightly polar solvents .

Scientific Research Applications

Regioselective Synthesis Applications

The versatility of compounds related to 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane in regioselective synthesis is evident. Alonso et al. (2005) demonstrated that 2-Chloromethyl-3-(2-methoxyethoxy)prop-1-ene, a precursor to a variety of methylidenic diols, can be transformed through double intramolecular iodoetherification into 1,7-dioxaspiro[4.4]nonanes. These compounds can be further oxidized to dioxaspiro[4.4]nonan-6-ones, skeletons present in a wide array of natural products, showcasing their potential in the synthesis of complex organic molecules (Alonso, Dacunha, Meléndez, & Yus, 2005).

Polymerization and Materials Science

In the domain of polymer science, Takata, Ariga, and Endo (1992) explored the cationic polymerizations of unsaturated and substituted 1,4,6,9-tetraoxaspiro[4.4]nonanes. Their work reveals the potential of these compounds in forming poly(ether-carbonate)s and other polymers with unique properties, which could have implications for developing new materials (Takata, Ariga, & Endo, 1992).

Advanced Organic Synthesis Techniques

Further illustrating the compound's relevance, Santos et al. (2000) reported on the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening reactions. These derivatives are crucial in the construction of bioactive compounds, highlighting the role of this compound and its related compounds in synthesizing biologically important molecules (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Synthesis of Spirocompounds and Their Derivatives

Moreover, Zaitseva et al. (2002) explored the synthesis and structure of 8-Methyl-2-methylene-1,4,6,9-tetraoxaspiro[4.4]nonane, emphasizing the compound's significance in generating spirocompounds with potential applications in various chemical industries, from pharmaceuticals to materials science (Zaitseva, Tyurina, Suikov, Bogza, & Kobzev, 2002).

Future Directions

The future directions for research on “2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane” would depend on its potential applications. For instance, if it has medicinal properties, future research could focus on drug development .

properties

IUPAC Name

3-(2-chloroethyl)-1,4-dioxaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c10-6-3-8-7-11-9(12-8)4-1-2-5-9/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHUWUXPLOSZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1823377-09-8
Record name 2-(2-chloroethyl)-1,4-dioxaspiro[4.4]nonane
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